An In-Depth Technical Guide to (2,3-Dihydro-1H-inden-2-yl)methanamine: Chemical Properties, Structure, and Synthetic Methodologies
An In-Depth Technical Guide to (2,3-Dihydro-1H-inden-2-yl)methanamine: Chemical Properties, Structure, and Synthetic Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2,3-Dihydro-1H-inden-2-yl)methanamine, also known as 2-aminomethylindane, is a rigid bicyclic primary amine that has garnered interest within the medicinal chemistry and pharmacology sectors. Its constrained phenethylamine backbone makes it a valuable scaffold for the design of novel therapeutic agents, particularly those targeting monoamine transporters. The indane ring system, a privileged structure in drug discovery, imparts a unique conformational restriction upon the aminomethyl side chain, influencing its interaction with biological targets.[1] This guide provides a comprehensive overview of the chemical properties, structural features, and synthetic approaches for (2,3-dihydro-1H-inden-2-yl)methanamine, offering a foundational resource for researchers engaged in its study and application.
Chemical Structure and Properties
(2,3-Dihydro-1H-inden-2-yl)methanamine is characterized by an indane core, which consists of a benzene ring fused to a cyclopentane ring. The aminomethyl substituent is attached to the C2 position of the cyclopentane ring.
Molecular and Physicochemical Properties
A summary of the key physicochemical properties of (2,3-dihydro-1H-inden-2-yl)methanamine is presented in the table below. These computed properties, sourced from the PubChem database, provide essential information for its handling, formulation, and application in experimental settings.[2][3]
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃N | [2][3] |
| Molecular Weight | 147.22 g/mol | [2][3] |
| IUPAC Name | (2,3-dihydro-1H-inden-2-yl)methanamine | [2][3] |
| CAS Number | 146737-65-7 | [2] |
| XLogP3 | 1.5 | [2][3] |
| Hydrogen Bond Donor Count | 1 | [2][3] |
| Hydrogen Bond Acceptor Count | 1 | [2][3] |
| Rotatable Bond Count | 2 | [2][3] |
| Exact Mass | 147.104800 g/mol | [2][3] |
| Monoisotopic Mass | 147.104800 g/mol | [2][3] |
| Topological Polar Surface Area | 26 Ų | [2][3] |
| Heavy Atom Count | 11 | [2][3] |
Structural Representation
The chemical structure of (2,3-dihydro-1H-inden-2-yl)methanamine can be visualized through the following diagram:
Caption: 2D structure of (2,3-Dihydro-1H-inden-2-yl)methanamine.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to be complex in the aliphatic region. The aromatic protons on the benzene ring would typically appear as a multiplet in the range of δ 7.1-7.3 ppm. The benzylic protons on C1 and C3 of the indane core would likely resonate as multiplets between δ 2.5 and 3.0 ppm. The methine proton at C2 and the methylene protons of the aminomethyl group would also produce signals in the aliphatic region, with their exact chemical shifts and coupling patterns being highly dependent on the conformational dynamics of the five-membered ring.
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for the aromatic and aliphatic carbons. The aromatic carbons are expected to resonate in the δ 120-145 ppm region. The aliphatic carbons of the indane ring and the aminomethyl group would appear in the upfield region, typically between δ 30-60 ppm. The specific chemical shifts can be estimated using empirical prediction tools and by comparison with spectra of similar indane derivatives.[4][5][6][7][8]
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum of the parent compound, 2-aminoindane, shows a prominent molecular ion peak (M⁺) at m/z 133 and a base peak at m/z 116, corresponding to the loss of ammonia (NH₃).[9] For (2,3-dihydro-1H-inden-2-yl)methanamine, the molecular ion peak is expected at m/z 147. A significant fragment ion would likely be observed at m/z 117, resulting from the benzylic cleavage and loss of the CH₂NH₂ radical. Another prominent peak could be expected at m/z 30, corresponding to the [CH₂NH₂]⁺ fragment.
Infrared (IR) Spectroscopy
The IR spectrum of (2,3-dihydro-1H-inden-2-yl)methanamine would exhibit characteristic absorption bands. The N-H stretching vibrations of the primary amine group are expected to appear as two bands in the region of 3300-3400 cm⁻¹. The C-H stretching vibrations of the aromatic ring would be observed around 3000-3100 cm⁻¹, while the aliphatic C-H stretches would appear just below 3000 cm⁻¹. Aromatic C=C stretching vibrations would be visible in the 1450-1600 cm⁻¹ region. The N-H bending vibration (scissoring) is expected around 1600 cm⁻¹.
Synthesis Methodologies
Proposed Synthetic Pathway: Reduction of 2-Indanecarbonitrile
A common and effective method for the synthesis of primary amines is the reduction of nitriles. This approach offers a direct conversion to the target molecule.
Caption: Proposed synthesis of (2,3-Dihydro-1H-inden-2-yl)methanamine.
Experimental Protocol: A Generalized Approach
The following protocol is a generalized procedure based on established methods for the reduction of nitriles to primary amines using lithium aluminum hydride (LAH).[10][11][12][13] Caution: Lithium aluminum hydride is a highly reactive and pyrophoric reagent that reacts violently with water and protic solvents. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) in anhydrous solvents by trained personnel.
Step 1: Synthesis of 2-Indanecarbonitrile (Not detailed)
2-Indanecarbonitrile can be synthesized from 2-indanone through various methods, such as the reaction with tosylmethyl isocyanide (TosMIC) in the presence of a strong base like sodium hydride.
Step 2: Reduction of 2-Indanecarbonitrile to (2,3-Dihydro-1H-inden-2-yl)methanamine
-
Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a nitrogen inlet, and a dropping funnel is assembled.
-
Reagent Preparation: A suspension of lithium aluminum hydride (LAH) (approximately 1.5-2.0 molar equivalents relative to the nitrile) in anhydrous tetrahydrofuran (THF) is prepared in the reaction flask under a nitrogen atmosphere.
-
Addition of Nitrile: A solution of 2-indanecarbonitrile in anhydrous THF is added dropwise to the stirred LAH suspension at 0 °C (ice bath). The rate of addition should be controlled to maintain a gentle reflux.
-
Reaction: After the addition is complete, the reaction mixture is stirred at room temperature for several hours or gently refluxed until the reaction is complete (monitored by TLC or GC-MS).
-
Quenching: The reaction is carefully quenched by the sequential and dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser workup). This procedure is highly exothermic and should be performed with extreme caution behind a blast shield.
-
Workup and Purification: The resulting granular precipitate of aluminum salts is removed by filtration. The filtrate is dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product. The product can be further purified by vacuum distillation or by conversion to its hydrochloride salt followed by recrystallization.
An alternative reduction method involves catalytic hydrogenation using a catalyst such as Raney nickel or palladium on carbon under a hydrogen atmosphere.[14]
Applications in Drug Development
The rigid structure of the indane nucleus in (2,3-dihydro-1H-inden-2-yl)methanamine makes it an attractive scaffold for designing ligands that target specific receptor or transporter conformations. The primary amine provides a key interaction point for forming salt bridges with acidic residues in protein binding sites.
Research has shown that 2-aminoindane and its derivatives interact with plasma membrane monoamine transporters, including those for norepinephrine (NET), dopamine (DAT), and serotonin (SERT).[2][15][16][17] Specifically, 2-aminoindane itself has been shown to interact with the norepinephrine transporter.[2][15] Ring-substituted derivatives of 2-aminoindane have been investigated as serotonin releasing agents.[18] This body of research suggests that (2,3-dihydro-1H-inden-2-yl)methanamine and its derivatives have potential applications in the development of novel therapeutics for a range of neurological and psychiatric disorders where monoamine signaling is implicated, such as depression, anxiety, and attention-deficit/hyperactivity disorder (ADHD). The indane scaffold is considered a privileged structure, with several indane-based compounds having reached clinical use for various diseases.[1]
Safety and Handling
(2,3-Dihydro-1H-inden-2-yl)methanamine should be handled with appropriate safety precautions. As a primary amine, it is expected to be corrosive and can cause skin and eye irritation. Inhalation of vapors may cause respiratory tract irritation. It is recommended to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
(2,3-Dihydro-1H-inden-2-yl)methanamine is a synthetically accessible and pharmacologically relevant molecule. Its rigid conformational properties make it a valuable building block for the design of selective ligands for monoamine transporters and other CNS targets. This guide has provided a comprehensive overview of its chemical properties, structural features, and plausible synthetic routes. While detailed experimental data for this specific compound is limited in the public domain, the information presented here, based on established chemical principles and data from closely related analogues, provides a solid foundation for researchers to synthesize, characterize, and utilize this compound in their drug discovery and development endeavors.
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